molecular formula C15H14N4OS B295870 6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295870
M. Wt: 298.4 g/mol
InChI Key: WLCVNIQULSANJC-KRLNTZMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound belongs to the class of thiadiazolo pyrimidines and has a unique chemical structure that makes it an attractive target for research.

Mechanism of Action

The mechanism of action of 6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammation and pain. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad spectrum of biological activities, which makes it an attractive target for research. It is also relatively easy to synthesize and has been shown to exhibit high purity and yield. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of research is the development of more potent and selective analogs of this compound for use as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound to better understand its biological activity. Additionally, this compound has potential applications in material science, and future research could explore its use in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-isopropyl-5,6-dihydro-1,3,4-thiadiazole-5-carboxylic acid hydrazide with benzaldehyde in the presence of acetic acid as a catalyst. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain the final compound. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

6-benzylidene-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

(6Z)-6-benzylidene-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H14N4OS/c1-9(2)14-18-19-12(16)11(13(20)17-15(19)21-14)8-10-6-4-3-5-7-10/h3-9,16H,1-2H3/b11-8-,16-12?

InChI Key

WLCVNIQULSANJC-KRLNTZMLSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC=CC=C3)/C(=O)N=C2S1

SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3)C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC=CC=C3)C(=O)N=C2S1

Origin of Product

United States

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